molecular formula C9H10FNO3S B13721654 4-(Azetidine-1-sulfonyl)-2-fluoro-phenol

4-(Azetidine-1-sulfonyl)-2-fluoro-phenol

Cat. No.: B13721654
M. Wt: 231.25 g/mol
InChI Key: ZZVIJLQKYYKFJR-UHFFFAOYSA-N
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Description

4-(Azetidine-1-sulfonyl)-2-fluorophenol is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-1-sulfonyl)-2-fluorophenol typically involves the following steps:

    Formation of Azetidine-1-sulfonyl Chloride: This intermediate can be prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to yield 4-(Azetidine-1-sulfonyl)-2-fluorophenol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-sulfonyl)-2-fluorophenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can be oxidized or reduced under suitable conditions.

    Coupling Reactions: The fluorophenol moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

4-(Azetidine-1-sulfonyl)-2-fluorophenol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique functional groups make it suitable for developing new materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidine-1-sulfonyl)phenol: Similar structure but lacks the fluorine atom.

    4-(Azetidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-(Azetidine-1-sulfonyl)phenylboronic acid: Features a boronic acid group.

Uniqueness

4-(Azetidine-1-sulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

4-(azetidin-1-ylsulfonyl)-2-fluorophenol

InChI

InChI=1S/C9H10FNO3S/c10-8-6-7(2-3-9(8)12)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5H2

InChI Key

ZZVIJLQKYYKFJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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